1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 24134-67-6
VCID: VC8258350
InChI: InChI=1S/C9H11N3O3S/c1-11-7-4-3-6(16(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3,(H2,10,14,15)
SMILES: CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C
Molecular Formula: C9H11N3O3S
Molecular Weight: 241.27 g/mol

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

CAS No.: 24134-67-6

Cat. No.: VC8258350

Molecular Formula: C9H11N3O3S

Molecular Weight: 241.27 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide - 24134-67-6

Specification

CAS No. 24134-67-6
Molecular Formula C9H11N3O3S
Molecular Weight 241.27 g/mol
IUPAC Name 1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Standard InChI InChI=1S/C9H11N3O3S/c1-11-7-4-3-6(16(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3,(H2,10,14,15)
Standard InChI Key LNMRRGFCIHIANW-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C
Canonical SMILES CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure includes:

  • Benzimidazole core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.

  • Methyl groups: At the 1- and 3-positions, enhancing lipophilicity and stability.

  • Sulfonamide group: A polar, hydrogen-bonding capable moiety at position 5, critical for biological interactions.

PropertyValueSource
Molecular FormulaC₉H₁₁N₃O₃S
Molecular Weight241.27 g/mol
Melting Point227–228°C
SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C
InChI KeyLNMRRGFCIHIANW-UHFFFAOYSA-N

Synthesis Methods

Key Synthetic Routes

The synthesis typically involves two stages:

  • Formation of the benzimidazole core: Condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

  • Introduction of the sulfonamide group: Sulfonylation at the 5-position.

Core Synthesis

A common method involves reacting 1,3-dimethyl-2H-benzo[d]imidazol-2-one with chlorosulfonic acid to generate the sulfonyl chloride intermediate (CAS 24134-65-4), followed by amination with ammonia or amines .

StepReagents/ConditionsYieldReference
1Chlorosulfonic acid, RT, 5h88%
2NH₃ (aq.), RT~70%

Industrial Scalability

Continuous flow synthesis and automated reactors are employed to optimize yield and reduce waste. These methods maintain purity (>97%) and enable bulk production .

Chemical Reactivity

Functional Group Transformations

The sulfonamide group undergoes nucleophilic substitution, while the benzimidazole ring participates in electrophilic aromatic substitution.

Reaction TypeReagentsProducts
OxidationKMnO₄ (acidic)Sulfone derivatives
ReductionLiAlH₄ (anhydrous ether)Amine derivatives
SubstitutionNH₃ or amines (base)N-substituted sulfonamides

Biological and Pharmacological Applications

Antimicrobial Activity

The compound inhibits UDP-N-acetylmuramate-L-alanine ligase (MurC), a key enzyme in peptidoglycan biosynthesis. Virtual screening identified it as a potential inhibitor of Pseudomonas aeruginosa MurC, validated in vitro .

TargetInhibitionMechanismReference
P. aeruginosaIC₅₀: 10–50 µMCompetitive binding to MurC ATP site

Structure-Activity Relationship (SAR)

Key Modifications

Modification SiteExampleBiological Impact
5-SulfonamideSulfonamide → SulfoneReduced solubility, altered potency
1,3-Methyl groupsDemethylationDecreased lipophilicity
N-SubstitutionN-(3-trifluoromethylphenyl)Enhanced membrane permeability
RiskDescriptionPrecaution
CorrosiveCauses severe skin/eye irritationWear gloves, goggles
Respiratory irritantMay cause coughing, shortness of breathUse in fume hood

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